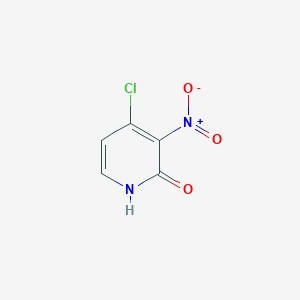

4-Chloro-2-hydroxy-3-nitropyridine

Beschreibung

The exact mass of the compound 4-Chloro-2-hydroxy-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-hydroxy-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-hydroxy-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIZCTHOMJXNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333951 | |

| Record name | 4-Chloro-2-hydroxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165547-79-5 | |

| Record name | 4-Chloro-2-hydroxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitro-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-hydroxy-3-nitropyridine: Synthesis, Applications, and Protocols

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-hydroxy-3-nitropyridine, a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. This document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its diverse applications, and outlines essential safety and handling procedures. Designed for researchers, chemists, and professionals in drug development, this guide consolidates critical technical information to facilitate its effective and safe utilization in advanced scientific research.

Introduction: A Versatile Heterocyclic Building Block

4-Chloro-2-hydroxy-3-nitropyridine is a substituted pyridine derivative recognized for its utility as a versatile chemical building block.[1] Its unique molecular architecture, featuring chloro, hydroxyl, and nitro functional groups, imparts a high degree of reactivity and stability, making it an ideal starting material or intermediate for the synthesis of a wide array of biologically active molecules.[1] The strategic placement of these groups on the pyridine ring allows for selective chemical transformations, enabling chemists to construct complex molecular frameworks.

This compound plays a significant role in the development of novel pharmaceuticals, particularly in the creation of anti-infective agents with antibacterial and antifungal properties.[1] Furthermore, its application extends to agricultural chemistry, where it serves as a key intermediate in the synthesis of next-generation herbicides and fungicides designed to enhance crop protection.[1] This guide aims to provide a detailed technical resource for laboratory professionals, covering the essential aspects of this compound from its fundamental properties to its practical applications.

Physicochemical and Structural Properties

The identity and purity of a chemical reagent are paramount for the reproducibility of experimental results. 4-Chloro-2-hydroxy-3-nitropyridine is typically supplied as a light yellow crystalline solid.[1] Its key properties are summarized in the table below. It is important to note the tautomeric nature of the 2-hydroxypyridine moiety, which exists in equilibrium with its 2-pyridone form. For clarity, this guide will primarily refer to the 2-hydroxy-3-nitropyridine nomenclature, while acknowledging the IUPAC name for its pyridone tautomer is 4-chloro-3-nitro-1,2-dihydropyridin-2-one.

| Property | Value | Source(s) |

| CAS Number | 165547-79-5 | [1][2] |

| Molecular Formula | C₅H₃ClN₂O₃ | [1][3] |

| Molecular Weight | 174.54 g/mol | [1][3] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 218-229 °C | [1][4] |

| Purity (Typical) | ≥ 97.5 - 99% (HPLC) | [1][4] |

| Solubility | Insoluble in water | [2] |

| Storage | 0-8 °C, protected from moisture | [1][5] |

| IUPAC Name | 4-chloro-3-nitro-1H-pyridin-2-one | [3][4] |

Synthesis and Mechanistic Considerations

The reliable synthesis of 4-Chloro-2-hydroxy-3-nitropyridine is crucial for its application in multi-step synthetic campaigns. A common and effective laboratory-scale synthesis involves the chlorination of a dihydroxy-nitropyridine precursor.

Synthetic Workflow: From 2,4-dihydroxy-3-nitropyridine

The following protocol outlines a general procedure for the preparation of 4-Chloro-2-hydroxy-3-nitropyridine from 2,4-dihydroxy-3-nitropyridine.[2] The causality behind this choice of reagent lies in the targeted, regioselective replacement of the hydroxyl group at the 4-position with a chlorine atom, a transformation for which thionyl chloride or a similar chlorinating agent is highly effective. The dimethylformamide (DMF) acts as a catalyst, forming a Vilsmeier-Haack type intermediate with the chlorinating agent, which is more reactive than the agent itself.

Caption: Synthetic workflow for 4-Chloro-2-hydroxy-3-nitropyridine.

Step-by-Step Laboratory Protocol

-

Preparation: To a solution of 2,4-dihydroxy-3-nitropyridine (1 equivalent) in dichloromethane (DCM, ~16 mL/g of starting material) in a reaction vessel, add a catalytic amount of dimethylformamide (DMF, ~5 drops).[2]

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reagent Addition: Slowly add a solution of dimethyl chloride (1 equivalent) in DCM dropwise to the cooled reaction mixture.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by a suitable method (e.g., TLC).

-

Work-up: Upon completion, dilute the reaction mixture with additional DCM (~20 mL/g of original starting material).[2]

-

Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and finally, saturated brine.[2]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the target product, 2-hydroxy-3-nitro-4-chloropyridine.[2] A typical reported yield for this procedure is approximately 89%.[2]

Key Applications in Research and Development

The utility of 4-Chloro-2-hydroxy-3-nitropyridine stems from its ability to act as a versatile intermediate. The electron-withdrawing nitro group and the chloro substituent activate the pyridine ring for various nucleophilic substitution reactions, making it a valuable precursor for creating diverse chemical libraries.

Caption: Major application areas of 4-Chloro-2-hydroxy-3-nitropyridine.

Pharmaceutical Sector

In pharmaceutical research, nitrogen-containing heterocycles like pyridine are considered "privileged structures" due to their prevalence in a vast number of approved drugs.[6] 4-Chloro-2-hydroxy-3-nitropyridine is instrumental in this field for several reasons:

-

Anti-Infective Agents: It is a crucial precursor for compounds with potential antibacterial and antifungal properties.[1] The pyridine scaffold can be elaborated to mimic natural products or designed to interact with specific microbial targets.

-

Drug Discovery Lead: The reactivity of the chloro and nitro groups allows for the systematic modification of the molecule, creating libraries of related compounds. These libraries can then be screened for biological activity, potentially identifying new lead compounds for drug discovery programs.[1]

Agrochemical Sector

The principles that make this compound valuable in pharmaceuticals also apply to agricultural chemistry. It serves as an effective intermediate for the synthesis of:

-

Herbicides and Fungicides: By modifying the core structure, chemists can develop new active ingredients for crop protection products that offer improved efficacy, selectivity, or environmental profiles.[1]

Organic Synthesis

Beyond direct applications, it is a valuable tool for synthetic chemists. It enables the construction of diverse and complex chemical structures that may have applications in materials science, dye chemistry, and other fields.[1][2]

Analytical Characterization

To ensure the identity and purity of 4-Chloro-2-hydroxy-3-nitropyridine, a suite of analytical techniques is employed. While specific spectral data should always be referenced from the supplier's Certificate of Analysis for a given batch, the following characterization methods are standard:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often reported as ≥97.5% or higher.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the compound (174.54 g/mol ).[1]

-

Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups such as O-H (hydroxyl), N-O (nitro), and C=C/C=N (aromatic ring) bonds.

Researchers using this compound should always verify its identity and purity via these methods before proceeding with subsequent reactions to ensure the integrity of their experimental outcomes.

Safe Handling, Storage, and Disposal

As with any chemical reagent, proper safety protocols must be strictly followed when handling 4-Chloro-2-hydroxy-3-nitropyridine. The compound is classified as an irritant and may be harmful if swallowed or inhaled.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[8]

-

Skin and Body Protection: Use a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust. If exposure limits may be exceeded, use an approved respirator.[9][10]

Handling and Storage

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8] The recommended storage temperature is between 0-8°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.[8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or doctor.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][10]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][10]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]

Conclusion

4-Chloro-2-hydroxy-3-nitropyridine stands out as a high-value intermediate for chemical synthesis. Its well-defined reactivity and stability make it an essential tool for researchers in both industrial and academic settings. From developing new life-saving pharmaceuticals to creating more effective agrochemicals, the applications of this versatile building block are extensive and continue to grow. By adhering to the synthesis, handling, and analytical protocols outlined in this guide, scientists can confidently and safely leverage the full potential of this important chemical compound.

References

- 4-Chloro-2-hydroxy-3-nitropyridine. Chem-Impex. [URL: https://www.chemimpex.com/products/4-chloro-2-hydroxy-3-nitropyridine]

- 4-Chloro-2-hydroxy-3-nitropyridine | 165547-79-5. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92675985.htm]

- 4-Hydroxy-3-nitropyridine 98 5435-54-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/495212]

- How to apply and prepare 2-Chloro-3-nitropyridine efficiently? Guidechem. [URL: https://www.guidechem.com/news/how-to-apply-and-prepare-2-chloro-3-nitropyridine-efficiently-165538.html]

- 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-nitropyridine]

- 4-Chloro-2-hydroxy-5-nitropyridine | C5H3ClN2O3 | CID 42609067. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-hydroxy-5-nitropyridine]

- 4-Chloro-3-nitropyridine 90 13091-23-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/674079]

- 4-Chloro-3-nitro-2-pyridone, 98% 5 g. Thermo Scientific Chemicals. [URL: https://www.thermofisher.

- 934180-48-0 | 4-Chloro-2-methoxy-3-nitropyridine. ChemScene. [URL: https://www.chemscene.com/products/4-Chloro-2-methoxy-3-nitropyridine-CS-0145999.html]

- Preparation method of 2-hydroxy-3-nitropyridine. Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET - 4-Chloro-3-nitropyridine. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=L19364]

- 4-Hydroxy-3-nitropyridine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=5435-54-1]

- 4-Chloro-3-nitropyridine SDS, 13091-23-1 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/4-Chloro-3-nitropyridine-cas-13091-23-1.html]

- Safety Data Sheet - 2-Chloro-3-nitropyridine. Jubilant Ingrevia. [URL: https://www.jubilantingrevia.com/upload/files/2-Chloro-3-nitropyridine_SDS.pdf]

- 4-Hydroxy-3-Nitropyridine Market Report. Dataintelo. [URL: https://dataintelo.com/report/4-hydroxy-3-nitropyridine-market/]

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/36]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-2-hydroxy-3-nitropyridine | 165547-79-5 [chemicalbook.com]

- 3. 4-Chloro-2-hydroxy-5-nitropyridine | C5H3ClN2O3 | CID 42609067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L15686.06 [thermofisher.com]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Hydroxy-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 4-Chloro-2-hydroxy-3-nitropyridine: Structure, Synthesis, and Reactivity

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into the core chemical principles of 4-Chloro-2-hydroxy-3-nitropyridine, moving beyond surface-level data to explore the causality behind its synthesis, its structural nuances, and its versatile reactivity.

Introduction: A Versatile Heterocyclic Building Block

4-Chloro-2-hydroxy-3-nitropyridine is a highly functionalized pyridine derivative that has garnered significant attention as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its strategic arrangement of a chloro group, a nitro group, and a hydroxyl group on a pyridine scaffold provides multiple reactive sites, making it an indispensable tool for medicinal chemists and material scientists. This compound serves as a foundational element in the development of novel pharmaceuticals, particularly anti-infective agents, and in the creation of advanced agrochemicals like herbicides and fungicides.[1][3] Its stability and reactivity profile make it a preferred choice for constructing diverse molecular architectures.

Core Chemical Structure and Physicochemical Properties

The chemical identity of 4-Chloro-2-hydroxy-3-nitropyridine is defined by its molecular structure and the interplay of its functional groups. Understanding these foundational characteristics is crucial for its effective application in synthesis.

Molecular Structure and Tautomerism

A critical structural feature of this compound is its existence in a tautomeric equilibrium. As with many 2- and 4-hydroxypyridines, it can exist in both the hydroxyl-pyridine form and the more stable pyridone form.[4][5] The pyridone tautomer, 4-Chloro-3-nitro-2(1H)-pyridone , is often predominant due to the aromaticity of the ring system and the energetic favorability of the amide-like functionality.[5][6] This equilibrium is a key consideration for its reactivity and spectral characterization.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Data

The fundamental properties of 4-Chloro-2-hydroxy-3-nitropyridine are summarized below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-3-nitro-1,2-dihydropyridin-2-one | [7] |

| Synonyms | 4-Chloro-2-hydroxy-3-nitropyridine, 4-Chloro-3-nitro-2-pyridone | [3][7] |

| CAS Number | 165547-79-5 | [1][3] |

| Molecular Formula | C₅H₃ClN₂O₃ | [1][7] |

| Molecular Weight | 174.54 g/mol | [1] |

| Appearance | Light yellow crystalline solid / Powder | [1][7] |

| Melting Point | 218-229 °C | [1][7] |

| Solubility | Insoluble in water | [3] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Experimental Protocol

The synthesis of 4-Chloro-2-hydroxy-3-nitropyridine is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with the chlorination of a dihydroxy-nitropyridine precursor.

Synthetic Workflow Overview

The conversion of 2,4-dihydroxy-3-nitropyridine to the target compound involves a selective chlorination reaction. This process leverages the differential reactivity of the hydroxyl groups, with the one at the 4-position being more susceptible to substitution under specific conditions.

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol describes the synthesis from 2,4-dihydroxy-3-nitropyridine. The choice of a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is critical for efficiently converting the hydroxyl group to a chloro group.

Materials:

-

2,4-dihydroxy-3-nitropyridine

-

Dichloromethane (DCM), anhydrous

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2,4-dihydroxy-3-nitropyridine (1 equivalent) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

-

Expert Insight: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the premature quenching of the highly reactive chlorinating agent by ambient moisture.

-

-

Addition of Catalyst: Add a catalytic amount (a few drops) of DMF to the suspension.

-

Causality: DMF acts as a catalyst by reacting with the chlorinating agent to form the Vilsmeier reagent (e.g., [(CH₃)₂N=CHCl]Cl), which is a more potent and soluble chlorinating species, facilitating the reaction.

-

-

Chlorinating Agent Addition: Slowly add the chlorinating agent (e.g., thionyl chloride, 1.0-1.2 equivalents) dropwise to the cooled suspension over 30 minutes.[3]

-

Expert Insight: A slow, controlled addition at 0 °C is essential to manage the exothermic nature of the reaction and to minimize the formation of undesired byproducts, such as the dichlorinated species.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.[3]

-

Quenching and Workup: Carefully pour the reaction mixture into ice-cold water to quench any remaining chlorinating agent. Dilute with additional DCM.

-

Neutralization and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), water, and finally, brine.[3]

-

Trustworthiness: This sequential washing procedure is a self-validating system. The bicarbonate wash removes acid, the water wash removes residual bicarbonate and other water-soluble impurities, and the brine wash helps to break emulsions and begin the drying process.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain the pure 4-Chloro-2-hydroxy-3-nitropyridine.

Reactivity and Synthetic Utility

The utility of 4-Chloro-2-hydroxy-3-nitropyridine stems from its predictable and versatile reactivity, which allows for the sequential and regioselective introduction of various functional groups.

Key Reactive Sites

-

C4-Position (Chloro Group): The chlorine atom at the C4 position is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of amines, thiols, alkoxides, and other nucleophiles.[8]

-

Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This newly formed amino group can then participate in a wide range of subsequent reactions, such as amide bond formation or diazotization.[8]

-

Pyridone Nitrogen/Oxygen: The N-H and C=O of the pyridone tautomer can also be involved in reactions, such as N-alkylation or O-alkylation, depending on the reaction conditions.

Caption: Key reaction pathways for 4-Chloro-2-hydroxy-3-nitropyridine.

Applications in Synthesis

-

Pharmaceutical Development: This compound is a cornerstone in building molecules with potential antibacterial and antifungal properties.[1] The C4 position is often substituted with amine-containing side chains to modulate biological activity and target-binding affinity.

-

Agrochemical Synthesis: In the agrochemical industry, it serves as a precursor for herbicides and fungicides.[1][7] The ability to introduce different functional groups allows for the fine-tuning of a molecule's efficacy and selectivity.

-

Organic Synthesis: Beyond specific industries, it is a valuable building block for creating a wide array of substituted pyridine scaffolds, which are prevalent in many areas of chemical research.[1][2]

Safety and Handling

As a laboratory chemical, 4-Chloro-2-hydroxy-3-nitropyridine requires careful handling.

-

Hazards: It is known to cause skin and serious eye irritation.[9] It may also cause respiratory irritation and is harmful if swallowed, inhaled, or in contact with skin.[10][11]

-

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[1]

Conclusion

4-Chloro-2-hydroxy-3-nitropyridine is more than just a chemical intermediate; it is a versatile platform for molecular innovation. Its unique structural features, particularly its tautomeric nature and the strategic placement of reactive functional groups, provide a reliable and adaptable starting point for complex synthetic endeavors. A thorough understanding of its synthesis, the causality behind the experimental steps, and its reactivity profile empowers researchers in pharmaceutical and agrochemical fields to harness its full potential in the creation of novel and impactful molecules.

References

-

4-Chloro-2-hydroxy-5-nitropyridine | C5H3ClN2O3. PubChem, National Center for Biotechnology Information.[Link]

-

Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

4-Chloro-3-Nitro-2-Pyridone | CAS#:165547-79-5. Chemsrc.[Link]

-

4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2. PubChem, National Center for Biotechnology Information.[Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D.[Link]

-

4-Hydroxypyridine-Tautomerism. ChemTube3D.[Link]

-

Hydroxypyridine-Pyridone Tautomerism. YouTube.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-2-hydroxy-3-nitropyridine | 165547-79-5 [chemicalbook.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. youtube.com [youtube.com]

- 7. 4-Chloro-3-nitro-2-pyridone, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. 165547-79-5 Cas No. | 4-Chloro-3-nitro-2-pyridone | Apollo [store.apolloscientific.co.uk]

- 10. 4-Chloro-2-hydroxy-5-nitropyridine | C5H3ClN2O3 | CID 42609067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Chloro-3-Nitro-2-Pyridone | CAS#:165547-79-5 | Chemsrc [chemsrc.com]

4-Chloro-2-hydroxy-3-nitropyridine molecular formula and weight

An In-depth Technical Guide to 4-Chloro-2-hydroxy-3-nitropyridine (4-Chloro-3-nitro-2-pyridone)

This guide provides a comprehensive technical overview of 4-Chloro-2-hydroxy-3-nitropyridine, a versatile heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's fundamental properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Core Concepts: Structure and Tautomerism

4-Chloro-2-hydroxy-3-nitropyridine is a substituted pyridine ring bearing chloro, hydroxyl, and nitro functional groups. A critical aspect of its chemistry is the pronounced tautomerism inherent to 2-hydroxypyridines. The compound exists in a dynamic equilibrium between the hydroxy form (4-Chloro-2-hydroxy-3-nitropyridine) and the more stable keto or pyridone form (4-Chloro-3-nitro-2-pyridone).

Experimental and computational studies confirm that for 2-hydroxypyridines, the pyridone tautomer is generally the predominant and more stable form in most solvents and in the solid state.[1][2][3] This stability is attributed to the formation of a strong carbonyl bond and the preservation of aromaticity within the ring system.[1] Consequently, for the remainder of this guide, the compound will be referred to by its predominant tautomeric name, 4-Chloro-3-nitro-2-pyridone , and represented by the corresponding keto structure.

Physicochemical and Spectroscopic Data

The fundamental properties of 4-Chloro-3-nitro-2-pyridone are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClN₂O₃ | [4] |

| Molecular Weight | 174.54 g/mol | [4] |

| CAS Number | 165547-79-5 | [4][5] |

| Appearance | Light yellow crystalline solid | [4] |

| Melting Point | 218-229 °C | [4][6] |

| Solubility | Insoluble in water | [5] |

| Purity (Typical) | ≥97.5% (HPLC) | [6] |

Spectroscopic Characterization: While comprehensive, experimentally verified ¹H and ¹³C NMR spectra for this specific compound are not readily available in public-facing databases, characterization would rely on standard spectroscopic techniques. The expected spectra would confirm the presence of the pyridine ring protons and the carbon atoms, with chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro groups and the carbonyl functionality.

Synthesis Methodologies

4-Chloro-3-nitro-2-pyridone is a synthetic intermediate, not a naturally occurring compound. Its preparation can be achieved through several strategic routes. Below are two field-proven protocols derived from patent literature and chemical synthesis databases.

Methodology A: From 4-Chloro-2-amino-3-nitropyridine

This approach utilizes a diazotization reaction followed by hydrolysis to replace an amino group with a hydroxyl group (which then tautomerizes to the pyridone).[7]

Experimental Protocol:

-

Diazotization: 4-Chloro-2-amino-3-nitropyridine is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the suspension while vigorously stirring and maintaining the temperature between 0-5 °C. The reaction progress is monitored for the formation of the intermediate diazonium salt. The mixture is typically stirred for an additional 30-60 minutes at this temperature.[7]

-

Hydrolysis: The temperature of the reaction mixture is then raised and maintained at 60-80 °C for approximately 3 hours to facilitate the hydrolysis of the diazonium salt.[7]

-

Work-up and Isolation: The reaction mass is cooled to room temperature (25-30 °C). The aqueous solution is extracted with a suitable organic solvent, such as dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-chloro-3-nitropyridin-2-ol, which exists as the target 4-Chloro-3-nitro-2-pyridone.[7]

Methodology B: From 2,4-Dihydroxy-3-nitropyridine

This method involves the selective chlorination of a dihydroxy precursor. The choice of chlorinating agent and reaction conditions is critical to achieve regioselectivity.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of 2,4-dihydroxy-3-nitropyridine (1 equivalent) in a suitable solvent like dichloromethane at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF).[5]

-

Chlorination: Slowly add a chlorinating agent, such as oxalyl chloride or a similar reagent (e.g., dimethyl chloride as specified in one procedure, likely generated in situ or a typo for a common chlorinating agent), to the reaction mixture while maintaining the temperature at 0 °C.[5]

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for approximately 4 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[5]

-

Work-up and Isolation: Dilute the reaction mixture with additional dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.[5]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 4-Chloro-3-nitro-2-pyridone stems from the reactivity conferred by its functional groups.

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The pyridine ring is electron-deficient, a characteristic further amplified by the powerful electron-withdrawing effects of the adjacent nitro group (at C3) and the ring nitrogen. This electronic arrangement makes the chlorine atom at the C4 position highly susceptible to displacement by nucleophiles. This is the primary pathway for introducing diverse functionalities, such as amines, alkoxides, or thiolates, which is a cornerstone of its role as a building block in medicinal chemistry.[8]

-

Reduction of the Nitro Group: The nitro group at the C3 position can be readily reduced to an amino group (–NH₂) using a variety of standard reducing agents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This transformation is fundamental, as the resulting amino-pyridone is a versatile precursor for constructing fused heterocyclic systems or for further functionalization.

-

N-Alkylation/Acylation: The nitrogen atom of the pyridone ring can act as a nucleophile, allowing for alkylation or acylation reactions under appropriate basic conditions.

Applications in Drug Discovery & Development

4-Chloro-3-nitro-2-pyridone is a valuable intermediate for the synthesis of biologically active molecules in both the pharmaceutical and agrochemical sectors.[4][5] Its bifunctional nature allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures.

Case Study: Synthesis of Nevirapine Precursors

While not a direct precursor, the closely related compound 2-chloro-4-methyl-3-nitropyridine serves as a key starting material for the synthesis of 3-amino-2-chloro-4-methylpyridine (CAPIC) , a registered starting material for the anti-HIV drug Nevirapine .[8][9] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) crucial in combination therapies for HIV-1.[8]

The synthesis of the CAPIC intermediate from its nitropyridine precursor perfectly illustrates the core reactivity principles discussed:

-

Starting Material: The synthesis begins with 2-chloro-4-methyl-3-nitropyridine.[9]

-

Nitro Group Reduction: This compound undergoes selective reduction of the nitro group to an amine. This transformation yields 3-amino-2-chloro-4-methylpyridine (CAPIC).[9]

-

Coupling and Cyclization: CAPIC is then coupled with another pyridine-based intermediate (such as 2-cyclopropylaminonicotinic acid) and cyclized to form the final tricyclic structure of Nevirapine.

The principles demonstrated in this synthesis—specifically the use of a chloro-nitropyridine scaffold where the nitro group is reduced to an amine for subsequent coupling—are directly applicable to derivatives of 4-Chloro-3-nitro-2-pyridone, highlighting its potential in constructing novel pharmaceutical agents.

Safety, Handling, and Storage

As a laboratory chemical, 4-Chloro-3-nitro-2-pyridone must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Classification:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or face shield, and a lab coat. If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[4]

-

-

First Aid:

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation occurs.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

-

References

- Process for preparation of nitropyridine derivatives. WO2010089773A2.

-

4-Chloro-2-hydroxy-3-nitropyridine. Chem-Impex. [Link]

-

Sriram D, Yogeeswari P, Kishore MRK. Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie. 2006 Nov;61(11):895-7. [Link]

- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. CN103819398B.

- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

-

Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. PMC. [Link]

-

Nevirapine Batch Transfer Document. [Link]

- PROCESS FOR THE PRODUCTION OF NEVIRAPINE. DE60318444T2.

- Lowcost, high yield synthesis of nevirapine. WO2016118586A1.

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office - EP 1064265 B1. [Link]

-

Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. [Link]

-

13 C-NMR spectrum of ( 4 ). ResearchGate. [Link]

-

13 C NMR Spectrum (1D, 201 MHz, H 2 O, predicted) (NP0224543). NP-MRD. [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

-

Compound Information Page. NIMH Chemical Synthesis and Drug Supply Program. [Link]

- Method for synthesizing 4-chloro-pyridine.

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [Link]

-

Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University. [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-2-hydroxy-3-nitropyridine | 165547-79-5 [chemicalbook.com]

- 4. 4-Chloro-3-nitro-2-pyridone, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 6. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 9. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Chloro-2-hydroxy-3-nitropyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel bioactive molecules. Among these, pyridine derivatives hold a privileged position due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth technical exploration of 4-Chloro-2-hydroxy-3-nitropyridine, a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of a wide array of complex chemical entities. Its unique arrangement of a reactive chloro group, a directing nitro group, and a nucleophilic hydroxyl group (in its tautomeric pyridone form) makes it a valuable synthon for medicinal and agricultural chemists. This document will delve into its chemical identity, synthesis, reactivity, and key applications, offering field-proven insights and detailed methodologies for the discerning researcher.

Section 1: Chemical Identity and Physicochemical Properties

4-Chloro-2-hydroxy-3-nitropyridine is a multifaceted chemical entity with several recognized synonyms, reflecting its structural nuances and common tautomeric form.

Table 1: Synonyms and Identifiers

| Name/Identifier | Value |

| Systematic Name | 4-Chloro-3-nitro-1H-pyridin-2-one |

| Common Synonyms | 4-Chloro-3-nitro-2-pyridone; 4-Chloro-3-nitropyridin-2-ol; 2-Hydroxy-4-chloro-3-nitropyridine |

| CAS Number | 165547-79-5[1] |

| Molecular Formula | C₅H₃ClN₂O₃[2] |

| Molecular Weight | 174.54 g/mol [2] |

This compound primarily exists in the pyridin-2-one tautomeric form, which significantly influences its reactivity. The presence of the electron-withdrawing nitro group and the chloro substituent on the pyridine ring creates a highly electrophilic aromatic system, predisposing it to specific synthetic transformations.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Light yellow crystalline solid | Chem-Impex |

| Melting Point | 222-224 °C | ECHEMI |

| Boiling Point | 283.4±40.0 °C (Predicted) | ECHEMI |

| Solubility | Insoluble in water | ChemicalBook[2] |

Section 2: Synthesis of 4-Chloro-2-hydroxy-3-nitropyridine: A Comparative Analysis

The synthesis of 4-Chloro-2-hydroxy-3-nitropyridine can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, and scalability.

Synthesis from 2,4-Dihydroxy-3-nitropyridine

A prevalent and well-documented method involves the selective chlorination of 2,4-dihydroxy-3-nitropyridine. This approach leverages the differential reactivity of the two hydroxyl groups.

Reaction Scheme:

Caption: Synthesis of 4-Chloro-2-hydroxy-3-nitropyridine.

Causality Behind Experimental Choices:

-

Starting Material: 2,4-dihydroxy-3-nitropyridine provides the core nitropyridine scaffold with hydroxyl groups that can be selectively converted to chloro groups.

-

Reagent: Dimethyl chloride is a suitable chlorinating agent for this transformation. The use of a catalytic amount of dimethylformamide (DMF) facilitates the reaction, likely through the in-situ formation of a Vilsmeier-type reagent.

-

Solvent and Temperature: Dichloromethane is an appropriate inert solvent for this reaction. Conducting the initial addition at 0°C helps to control the exothermicity of the reaction, while allowing it to proceed to completion at room temperature ensures a reasonable reaction rate.

Experimental Protocol:

-

To a solution of 2,4-dihydroxy-3-nitropyridine (5.00 g, 0.032 mol) in dichloromethane (80 mL) at 0°C, add 5 drops of DMF.

-

Slowly add dimethyl chloride (4.07 g, 0.032 mol) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane (100 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[2]

Alternative Synthetic Routes

While the above method is common, other synthetic strategies have been reported in patent literature, often starting from more readily available precursors. One such approach involves the diazotization of 4-chloro-2-amino-3-nitropyridine followed by hydrolysis.

Reaction Scheme:

Caption: Alternative synthesis via diazotization-hydrolysis.

This method is advantageous if 4-chloro-2-amino-3-nitropyridine is a more accessible starting material. The diazotization reaction is a classic transformation for converting an amino group on an aromatic ring into a good leaving group (N₂), which can then be displaced by a hydroxyl group from water.

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of 4-Chloro-2-hydroxy-3-nitropyridine stems from the reactivity of its functional groups. The interplay between the chloro, nitro, and pyridone functionalities dictates its behavior in subsequent chemical transformations.

The most significant reaction of this molecule is nucleophilic aromatic substitution (SNAr) at the C4 position. The potent electron-withdrawing effect of the adjacent nitro group, coupled with the inherent electron deficiency of the pyridine ring, makes the carbon atom bonded to the chlorine highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3]

Mechanism of Nucleophilic Aromatic Substitution:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition of the Nucleophile: A nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes this intermediate.

-

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

This reactivity allows for the introduction of various functional groups at the C4 position, including amines, alkoxides, and thiolates, making it a cornerstone for generating diverse libraries of pyridine derivatives for drug discovery and agrochemical research.

Section 4: Applications in Pharmaceutical and Agrochemical Synthesis

4-Chloro-2-hydroxy-3-nitropyridine is a key building block in the synthesis of numerous biologically active compounds. Its trifunctional nature allows for the construction of complex molecular architectures with diverse pharmacological and pesticidal properties.

Pharmaceutical Applications

Agrochemical Applications

In the agrochemical sector, 4-Chloro-2-hydroxy-3-nitropyridine serves as a precursor for the synthesis of potent herbicides and fungicides . The pyridine ring is a well-established toxophore in many commercially successful pesticides. By modifying the substituents on the pyridine ring using this intermediate, researchers can fine-tune the biological activity, selectivity, and environmental profile of new crop protection agents. For example, the introduction of different alkoxy or aryloxy groups at the C4 position can lead to compounds with potent herbicidal activity against a broad spectrum of weeds.[4][5][6][7]

Section 5: Spectroscopic Characterization

While a comprehensive, publicly available dataset of the ¹H NMR, ¹³C NMR, and IR spectra for 4-Chloro-2-hydroxy-3-nitropyridine is not readily found in peer-reviewed literature, data for closely related and derivative compounds provide valuable insights for its characterization. For instance, the ¹H NMR spectrum of the related compound 4-chloro-5-nitropyridin-2-ol in DMSO-d6 shows signals at δ 6.36 (1H, s) and 8.73 (1H, s).[8] The simplicity of this spectrum is indicative of the substitution pattern on the pyridine ring. Researchers synthesizing this compound would be advised to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Section 6: Safety and Handling

As a functionalized nitroaromatic compound, 4-Chloro-2-hydroxy-3-nitropyridine requires careful handling in a laboratory setting.

Table 3: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Section 7: Conclusion and Future Outlook

4-Chloro-2-hydroxy-3-nitropyridine stands out as a highly valuable and versatile intermediate for organic synthesis. Its unique combination of reactive sites allows for the facile introduction of diverse functionalities, making it a powerful tool for the construction of complex molecules with potential applications in medicine and agriculture. The synthetic routes to this compound are well-established, and its reactivity, particularly through nucleophilic aromatic substitution, is predictable and robust.

As the demand for novel pharmaceuticals and more effective and environmentally benign agrochemicals continues to grow, the importance of such versatile building blocks will only increase. Future research will likely focus on expanding the scope of its applications, developing even more efficient and sustainable synthetic methodologies, and exploring its use in the creation of novel materials and catalysts. For researchers in drug discovery and agrochemical development, a thorough understanding of the chemistry of 4-Chloro-2-hydroxy-3-nitropyridine is not just beneficial, but essential for innovation.

References

- Google Patents.

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

European Patent Office. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID. [Link]

-

SciSpace. Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2- carboxylic acid, florasulam and pyroxsulam or derivatives thereof. [Link]

- Google Patents. RU2662284C2 - Herbicide composition containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, fluoroxypyr and phenoxyauxins.

- Google Patents. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.

Sources

- 1. 165547-79-5 Cas No. | 4-Chloro-3-nitro-2-pyridone | Apollo [store.apolloscientific.co.uk]

- 2. 4-Chloro-2-hydroxy-3-nitropyridine | 165547-79-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. data.epo.org [data.epo.org]

- 5. Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2- carboxylic acid, florasulam and pyroxsulam or derivatives thereof (2016) | Roger E. Gast [scispace.com]

- 6. RU2662284C2 - Herbicide composition containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, fluoroxypyr and phenoxyauxins - Google Patents [patents.google.com]

- 7. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]

- 8. 4-Chloro-5-nitro-2-hydroxypyridine | 850663-54-6 [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-2-hydroxy-3-nitropyridine: Discovery, Synthesis, and Applications

This guide provides a comprehensive overview of 4-Chloro-2-hydroxy-3-nitropyridine, a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. We will delve into the historical context of its discovery, detail robust synthetic protocols with mechanistic insights, and explore its diverse applications. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile compound.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. 4-Chloro-2-hydroxy-3-nitropyridine, with its unique arrangement of a chloro, a hydroxyl, and a nitro group, presents a trifecta of reactive sites, making it a highly valuable and versatile building block in organic synthesis.[1]

The electron-withdrawing nature of the nitro group, combined with the leaving group potential of the chloro substituent and the nucleophilic/acidic character of the hydroxyl group, provides chemists with a powerful tool for constructing complex molecular architectures.[2][3] This guide will illuminate the path from its foundational synthesis to its role in creating next-generation chemical entities.

Historical Perspective and Discovery

The journey to 4-Chloro-2-hydroxy-3-nitropyridine begins with the exploration of substituted pyridinones. While a singular "discovery" paper for this specific molecule is not readily apparent in seminal literature, its synthesis is a logical extension of early work on nitropyridine chemistry. The foundational precursor, 2,4-dihydroxy-3-nitropyridine, was described in the scientific literature as early as 1948.[1] The subsequent chlorination of this precursor is a key step in arriving at the title compound.

Patents from the late 20th century, focused on the synthesis of intermediates for cardiovascular drugs, describe the conversion of 2,4-dihydroxy-3-nitropyridine to a "monochloro" derivative, which corresponds to 4-Chloro-2-hydroxy-3-nitropyridine.[1] This highlights the compound's long-standing, albeit sometimes understated, importance as an intermediate in the synthesis of high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is paramount for its effective use in research and development. Below is a summary of the key physicochemical and spectroscopic data for 4-Chloro-2-hydroxy-3-nitropyridine.

| Property | Value | Source |

| CAS Number | 165547-79-5 | [4] |

| Molecular Formula | C5H3ClN2O3 | [1] |

| Molecular Weight | 174.54 g/mol | [1] |

| Melting Point | 222-224 °C | [1] |

| Boiling Point | 283.4±40.0 °C (Predicted) | [1] |

| Density | 1.61±0.1 g/cm3 (Predicted) | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Insoluble in water | [1] |

Spectroscopic Data:

While a comprehensive, publicly available dataset from a single peer-reviewed source is elusive, the expected spectroscopic signatures can be inferred from the structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the hydroxyl and chloro substituents.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the nitro, chloro, and hydroxyl groups will exhibit characteristic downfield shifts.[5][6]

-

IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the O-H stretch of the hydroxyl group, N-O stretches of the nitro group, C=C and C=N stretching of the aromatic ring, and the C-Cl stretch.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of 4-Chloro-2-hydroxy-3-nitropyridine: A Step-by-Step Protocol

The synthesis of 4-Chloro-2-hydroxy-3-nitropyridine is typically achieved through a two-step process starting from 2,4-dihydroxypyridine. This process involves the nitration of the pyridine ring followed by selective chlorination.

Step 1: Synthesis of 2,4-dihydroxy-3-nitropyridine

The initial step is the nitration of 2,4-dihydroxypyridine. This reaction proceeds via an electrophilic aromatic substitution mechanism.

Figure 1: Synthesis of 2,4-dihydroxy-3-nitropyridine.

Experimental Protocol:

-

To a solution of 2,4-dihydroxypyridine in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), add nitric acid dropwise at a controlled temperature (typically 0-10 °C).[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).

-

The reaction is then carefully quenched by pouring it onto ice, causing the product to precipitate.

-

The solid product is collected by filtration, washed with cold water, and dried to yield 2,4-dihydroxy-3-nitropyridine.

Causality of Experimental Choices:

-

Solvent: Concentrated sulfuric acid or acetic acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]

-

Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature during the addition of nitric acid is crucial to prevent over-nitration and the formation of unwanted byproducts.

Step 2: Synthesis of 4-Chloro-2-hydroxy-3-nitropyridine

The second step involves the selective chlorination of 2,4-dihydroxy-3-nitropyridine. This reaction takes advantage of the different reactivity of the two hydroxyl groups.

Figure 2: Synthesis of 4-Chloro-2-hydroxy-3-nitropyridine.

Experimental Protocol:

-

A mixture of 2,4-dihydroxy-3-nitropyridine and a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is heated.[1] A catalytic amount of a tertiary amine like diisopropylethylamine (DIPEA) may be added.[1]

-

The reaction is typically run at an elevated temperature (e.g., 100 °C) and monitored for completion.[1]

-

After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

-

The residue is then carefully quenched with ice water, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent.

Causality of Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride is a common and effective reagent for converting hydroxyl groups on a pyridine ring to chloro groups.

-

Selective Reaction: The hydroxyl group at the 4-position is more susceptible to chlorination than the one at the 2-position. This is due to the electronic effects of the ring nitrogen and the nitro group, which influence the reactivity of the different positions on the pyridine ring. The 2-pyridone tautomer is generally more stable, making the 2-hydroxyl group less reactive in this context.

-

Tertiary Amine Catalyst: The addition of a base like DIPEA can facilitate the reaction by acting as a proton scavenger and promoting the formation of a more reactive intermediate.[1]

Applications in Synthesis

4-Chloro-2-hydroxy-3-nitropyridine is a versatile intermediate with broad applications in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]

-

Pharmaceutical Synthesis: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). The reactive sites on the molecule allow for the introduction of diverse functionalities, leading to the creation of novel compounds with potential therapeutic activities.[3][7]

-

Agrochemical Development: In the agrochemical sector, this compound is used in the synthesis of novel herbicides and fungicides. The pyridine core is a common feature in many effective crop protection agents.

-

Organic Synthesis: Beyond its direct applications in drug and agrochemical development, 4-Chloro-2-hydroxy-3-nitropyridine is a valuable tool for organic chemists exploring the synthesis of novel heterocyclic systems. The chloro and nitro groups can be readily transformed into a wide array of other functional groups, opening up a vast chemical space for exploration.

Figure 3: Major application areas of 4-Chloro-2-hydroxy-3-nitropyridine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-2-hydroxy-3-nitropyridine. It is a solid that should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

4-Chloro-2-hydroxy-3-nitropyridine is a testament to the power of functionalized heterocyclic compounds in modern chemistry. Its well-defined synthesis, rooted in fundamental principles of aromatic chemistry, provides a reliable pathway to a versatile building block. The strategic combination of chloro, hydroxyl, and nitro groups on a pyridine core offers a wealth of synthetic possibilities, enabling the development of innovative solutions in medicine and agriculture. As the demand for novel and effective chemical entities continues to grow, the importance of key intermediates like 4-Chloro-2-hydroxy-3-nitropyridine is set to increase.

References

- Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. EP0909270B1.

-

Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. MDPI. [Link]

-

Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Chloro-3-nitropyridine: A Vital Intermediate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

-

The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Royal Society of Chemistry. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

4-Chloro-3-nitro-2-pyridone, 98%. Fisher Scientific. [Link]

- Preparation method of 2-hydroxy-3-nitropyridine. CN103664757A.

-

2-Chloro-4-nitropyridine N-oxide. IUCr. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

- Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine. US6307054B1.

- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. CN103819398B.

-

CHLORINATION PROCESS OF PYRIDINE DERIVATIVES. European Patent Office - EP 0684943 B1. [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

- Process for preparation of chlorine derivatives of pyridine compounds and initi

- Chlorination synthesis method of pyridine deriv

- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.

- Chlorin

Sources

- 1. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. 165547-79-5 Cas No. | 4-Chloro-3-nitro-2-pyridone | Apollo [store.apolloscientific.co.uk]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

The Strategic Role of 4-Chloro-2-hydroxy-3-nitropyridine in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Introduction: A Versatile Scaffold for Complex Synthesis

4-Chloro-2-hydroxy-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of biologically active molecules.[1][2] Its utility stems from a unique arrangement of reactive sites: a nucleophilic substitution-prone chloro group, a modifiable hydroxy/pyridone system, and a reducible nitro group. This trifecta of functionality provides medicinal chemists with a powerful platform for generating molecular diversity to target a wide array of pathological conditions. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it an exceptionally versatile starting material for constructing complex drug candidates.[3] This guide will dissect the chemical properties and strategic manipulations that make this molecule an indispensable tool in the pharmaceutical development pipeline.[1]

Physicochemical Properties and Structural Nuances

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis. The key characteristics of 4-Chloro-2-hydroxy-3-nitropyridine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O₃ | [4] |

| Molecular Weight | 174.54 g/mol | [4] |

| Appearance | Yellow to brown solid | [5] |

| Solubility | Insoluble in water | [5] |

| CAS Number | 165547-79-5 | [5] |

The Critical Role of Tautomerism

A defining feature of 2-hydroxypyridines is their existence in equilibrium with their corresponding pyridone tautomers.[6] In this case, 4-Chloro-2-hydroxy-3-nitropyridine co-exists with 4-Chloro-3-nitro-2(1H)-pyridone. This equilibrium is not merely an academic curiosity; it has profound implications for the molecule's reactivity and its interactions with biological targets. The pyridone form is often favored in solution and the solid state due to its aromaticity and the stability conferred by intermolecular hydrogen bonding.[7] This tautomerism can influence which site on the molecule is most reactive under specific conditions, a critical consideration for reaction planning.

Caption: Tautomeric equilibrium of the title compound.

Synthesis of the Core Scaffold

The reliable and scalable synthesis of the starting material is the first critical step in any drug development campaign. 4-Chloro-2-hydroxy-3-nitropyridine is commonly prepared from 2,4-dihydroxy-3-nitropyridine. The protocol below outlines a representative procedure.

Detailed Experimental Protocol: Synthesis

Objective: To convert the 4-hydroxy group of 2,4-dihydroxy-3-nitropyridine into a chloro group, yielding the title compound.

Causality: The choice of a chlorinating agent like phosphorus oxychloride or thionyl chloride in the presence of a catalyst like DMF is standard for converting a hydroxyl group on an electron-deficient pyridine ring to a chloride. The mechanism involves the formation of a highly reactive intermediate that is readily displaced by a chloride ion.

Methodology:

-

To a solution of 2,4-dihydroxy-3-nitropyridine (5.00 g, 0.032 mol) in dichloromethane (80 mL) at 0°C, add 5 drops of dimethylformamide (DMF) as a catalyst.[5]

-

Slowly add thionyl chloride (4.07 g, 0.032 mol) dropwise to the cooled suspension.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, dilute the reaction mixture with additional dichloromethane (100 mL).[5]

-

Work-up: Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally a saturated brine solution (to aid in the separation of aqueous and organic layers).[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Purification: The resulting solid can be purified by recrystallization or column chromatography to afford 4-Chloro-2-hydroxy-3-nitropyridine. A yield of approximately 89% can be expected.[5]

Reactivity and Strategic Application in Synthesis

The true power of 4-Chloro-2-hydroxy-3-nitropyridine lies in its predictable and sequential reactivity, allowing for the controlled build-up of molecular complexity. The nitro and chloro substituents activate the pyridine ring for a variety of transformations.

Caption: Key synthetic pathways from the core scaffold.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) at C4

The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the adjacent nitro group.[8] This makes it an excellent electrophilic site for reaction with a wide range of nucleophiles.

-

Significance: This reaction is arguably the most important transformation for this scaffold. It allows for the direct and efficient introduction of various side chains, which is fundamental for exploring the structure-activity relationship (SAR) of a potential drug molecule. By varying the nucleophile (amines, thiols, alcohols), chemists can modulate properties like solubility, potency, and selectivity.

-

Typical Nucleophiles: Primary and secondary amines, anilines, thiols, and alkoxides are commonly used to generate diverse libraries of compounds.[3]

Pathway B: Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine, unlocking a new dimension of synthetic possibilities.

-

Significance: The transformation of the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group fundamentally alters the electronic properties of the pyridine ring. This newly formed aniline-like moiety is a versatile handle for further functionalization.

-

Common Reducing Agents:

-

Catalytic Hydrogenation (H₂, Pd/C): A clean and efficient method, though it may not be compatible with other reducible functional groups in the molecule.

-

Metal/Acid (Fe/HCl, SnCl₂/HCl): Classic and robust methods that are often tolerant of other functional groups.

-

-

Subsequent Reactions: The resulting 3-amino group can be acylated to form amides, participate in reductive amination, or be used in coupling reactions to build more complex structures.

Applications in Kinase Inhibitor Synthesis

While direct examples naming 4-Chloro-2-hydroxy-3-nitropyridine are sparse in the provided results, the broader class of chloronitropyridines are extensively used as key intermediates in the synthesis of kinase inhibitors.[9][10] Kinases are crucial targets in oncology, and the pyridine scaffold serves as an effective "hinge-binding" motif that can anchor a molecule in the ATP-binding pocket of the enzyme.[11]

The synthetic pathways described above are directly applicable. For instance, an SNAr reaction at C4 with a suitable amine can install a side chain that occupies a hydrophobic pocket, while the pyridine nitrogen and the 3-amino group (after reduction) can form critical hydrogen bonds with the kinase hinge region. This strategy has been used to develop inhibitors for kinases such as JAK2 and GSK3.[9][10]

Conclusion

4-Chloro-2-hydroxy-3-nitropyridine is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined and sequential reactivity allows for the systematic and efficient construction of diverse compound libraries. By leveraging nucleophilic substitution at the C4 position and transforming the nitro group into a versatile amino handle, researchers can rapidly access novel chemical matter. This scaffold's proven utility in the synthesis of bioactive molecules, particularly in the kinase inhibitor space, cements its role as a high-value intermediate in the ongoing quest for new and effective medicines.

References

-

Autechaux. 4-Chloro-3-nitropyridine: A Vital Intermediate in Pharmaceutical Synthesis. [Link]

-

PubChem. 4-Chloro-2-hydroxy-5-nitropyridine. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

MySkinRecipes. 4-Chloro-3-nitropyridine hydrochloride. [Link]

- Google Patents.

-

Autechaux. The Role of Nitropyridines in Pharmaceutical Development. [Link]

-

ResearchGate. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

-

ChemTube3D. 4-Hydroxypyridine-Tautomerism. [Link]

-

PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloro-2-hydroxy-5-nitropyridine | C5H3ClN2O3 | CID 42609067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-hydroxy-3-nitropyridine | 165547-79-5 [chemicalbook.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. 4-Chloro-3-nitropyridine hydrochloride [myskinrecipes.com]

- 9. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the biological activity of 4-Chloro-2-hydroxy-3-nitropyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2-hydroxy-3-nitropyridine Derivatives

Introduction: The Pyridine Scaffold as a Privileged Structure

In the landscape of medicinal and agricultural chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyridine ring being a foundational structural motif in numerous FDA-approved drugs.[1][2] Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] Among the myriad of functionalized pyridines, 4-Chloro-2-hydroxy-3-nitropyridine stands out as a highly versatile and reactive intermediate.[3][4] Its unique arrangement of a nucleophilic substitution-prone chlorine atom, a reactive hydroxyl group, and an electron-withdrawing nitro group makes it an ideal starting material for the synthesis of diverse, biologically active molecules.[3][5]